6-Amino-1-isobutyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Amino-1-isobutyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-isobutyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from urea and β-ketoesters.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions, often requiring catalysts to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-isobutyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidines, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
6-Amino-1-isobutyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1-isobutyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or viral replication.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-isobutyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione: can be compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C14H25N5O3 |
---|---|
Molecular Weight |
311.38 g/mol |
IUPAC Name |
6-amino-1-(2-methylpropyl)-5-(2-morpholin-4-ylethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H25N5O3/c1-10(2)9-19-12(15)11(13(20)17-14(19)21)16-3-4-18-5-7-22-8-6-18/h10,16H,3-9,15H2,1-2H3,(H,17,20,21) |
InChI Key |
IKJDBMKLZSKVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)NCCN2CCOCC2)N |
Origin of Product |
United States |
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